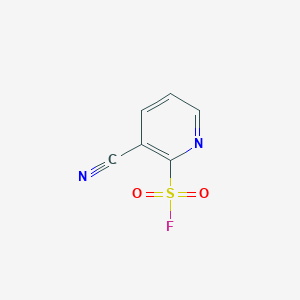

3-Cyanopyridine-2-sulfonyl fluoride

Description

The molecule 3-Cyanopyridine-2-sulfonyl fluoride (B91410) is a specialized chemical compound that is gaining traction in advanced organic synthesis. Its structure, which combines a pyridine (B92270) ring, a cyano group, and a sulfonyl fluoride moiety, offers a unique combination of properties for creating complex molecules. The strategic placement of these functional groups makes it a versatile building block in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-cyanopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXPAGABXGVECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Chemical Reactivity and Transformation Pathways of 3 Cyanopyridine 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The core reactivity of sulfonyl fluorides involves nucleophilic attack at the electron-deficient sulfur(VI) center, leading to the displacement of the fluoride (B91410) ion and the formation of a new bond between sulfur and the nucleophile.

The reaction of sulfonyl fluorides with primary and secondary amines is a fundamental method for the synthesis of sulfonamides, a structural motif prevalent in many pharmaceutical compounds. chemrxiv.orgprinceton.edu For 3-Cyanopyridine-2-sulfonyl fluoride, this reaction would involve the attack of the amine nitrogen on the sulfonyl sulfur, resulting in the formation of the corresponding N-substituted 3-cyanopyridine-2-sulfonamide (B2482112) and hydrogen fluoride.

General methods for the synthesis of sulfonamides from sulfonyl fluorides often require activation, for instance, using a base or a Lewis acid catalyst, especially for less reactive amines or sulfonyl fluorides. organic-chemistry.org Given the anticipated high electrophilicity of this compound, it is plausible that it would react readily with a broad range of amine nucleophiles under relatively mild conditions to afford the corresponding sulfonamides in good yields.

Table 1: Representative Nucleophilic Substitution Reactions of Sulfonyl Fluorides with Amines

| Sulfonyl Fluoride (General) | Amine Nucleophile | Product | Typical Conditions |

| R-SO₂F | R'NH₂ (Primary Amine) | R-SO₂NHR' (Secondary Sulfonamide) | Base (e.g., Et₃N, DIPEA), Solvent (e.g., CH₂Cl₂, DMF) |

| R-SO₂F | R'R''NH (Secondary Amine) | R-SO₂NR'R'' (Tertiary Sulfonamide) | Base (e.g., Et₃N, DIPEA), Solvent (e.g., CH₂Cl₂, DMF) |

This table represents the general reactivity of sulfonyl fluorides with amines. Specific conditions for this compound are not explicitly documented but are expected to follow these general principles.

Analogous to the reaction with amines, this compound is expected to react with alcohols and phenols to yield sulfonate esters. This transformation typically proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur. The reaction is often facilitated by a base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity. chempap.orgyoutube.com

The resulting sulfonate esters of 3-cyanopyridine-2-sulfonic acid are themselves valuable compounds, potentially serving as intermediates in further synthetic transformations. The reactivity of the alcohol or phenol (primary vs. secondary, aliphatic vs. aromatic) and the reaction conditions (solvent, temperature, and nature of the base) would influence the efficiency of the esterification.

The reaction of sulfonyl fluorides with silyl (B83357) ethers is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov This reaction is highly efficient for forming sulfonate esters, driven by the formation of a strong silicon-fluoride bond. It is anticipated that this compound would readily react with aryl or alkyl silyl ethers in the presence of a suitable catalyst, such as a fluoride source or a Lewis base, to produce the corresponding sulfonate esters. nih.gov Similarly, reactions with other silicon-containing nucleophiles, like N-silylamines, can be employed for the formation of sulfonamides, offering an alternative to the direct reaction with amines. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx has emerged as a powerful click chemistry platform for the rapid and reliable construction of molecular architectures. researchgate.net This chemistry leverages the unique stability and reactivity of the S(VI)-F bond.

As a highly electrophilic sulfonyl fluoride, this compound is an ideal candidate for SuFEx reactions. The fundamental principle of SuFEx involves the activation of the S-F bond, typically by a catalyst, to facilitate its reaction with a nucleophile. nih.gov The high stability of the sulfonyl fluoride ensures that the reaction is highly specific and does not proceed under physiological conditions without a specific trigger, a property that has made SuFEx reagents valuable as chemical biology probes. nih.gov

The scope of SuFEx reactions is vast, allowing for the connection of molecular fragments through robust linkages. For this compound, this would involve its reaction with a diverse range of nucleophiles, including silylated phenols, alcohols, and amines, to create a library of compounds with the 3-cyanopyridyl-2-sulfonyl moiety.

A key advantage of SuFEx chemistry is the formation of exceptionally stable sulfonate and sulfonamide linkages. sigmaaldrich.com The resulting covalent bonds are resistant to hydrolysis and enzymatic degradation, making them ideal for applications in materials science and medicinal chemistry where robust connections are required. The reaction of this compound via SuFEx would provide a reliable method for incorporating the 3-cyanopyridine-2-sulfonyl group into larger molecules, connecting different building blocks with these durable linkages.

Cycloaddition Reactions Involving the Pyridine (B92270) Moiety

Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems. The pyridine ring, while aromatic, can participate as a component in cycloaddition reactions, typically as a diene in [4+2] cycloadditions or as a platform for forming ylides that undergo [3+2] cycloadditions. The presence of strong electron-withdrawing groups, such as the cyano and sulfonyl fluoride substituents, significantly influences the electronic properties of the pyridine ring and its propensity to engage in such transformations.

[3+2] Cycloadditions with N-hydroxybenzimidoyl Chlorides

Alternatively, related vinyl sulfonyl fluorides are known to participate in [3+2] cycloadditions. For instance, reactions with azides can lead to the formation of triazoles, and reactions with azomethine ylides can produce pyrrolidine-3-sulfonyl fluorides. researchgate.netresearchgate.net These reactions highlight the utility of the sulfonyl fluoride moiety within molecules designed for cycloaddition pathways.

Cycloadditions with N-aminopyridines Leading to Heterocyclic Systems

The reaction of this compound with N-aminopyridines would likely proceed through the formation of an N-pyridinium ylide from the N-aminopyridine. This ylide can then act as a 1,3-dipole in a [3+2] cycloaddition reaction. Research has shown that N-aminopyridines can react with electron-deficient alkenes like 1-bromoethene-1-sulfonyl fluoride to yield pyrazolo[1,5-a]pyridine (B1195680) derivatives. abertay.ac.uk This suggests that if the pyridine ring of this compound were to act as the dipolarophile, the reaction would be challenging due to its electron-poor nature.

A more plausible pathway involves the pyridine ring itself being converted into a reactive intermediate. For example, some strategies involve the dearomatization of pyridines to form electron-rich dienes, which can then readily participate in [4+2] cycloaddition reactions with dienophiles. nih.gov While not a direct reaction with an N-aminopyridine, this illustrates a strategy to overcome the inherent unreactivity of the pyridine ring in cycloadditions.

Electrophilic Functionalization of the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions more difficult. abertay.ac.uk The presence of two powerful electron-withdrawing groups, the 3-cyano and the 2-sulfonyl fluoride, further deactivates the ring towards electrophilic attack. Both groups direct incoming electrophiles to the meta-position. In this molecule, the C-5 position is meta to both the cyano and sulfonyl fluoride groups, and the C-4 position is ortho to the cyano group and meta to the sulfonyl fluoride group.

Considering the directing effects and the deactivation, electrophilic substitution at C-5 would be the most likely, yet still extremely challenging. Standard electrophilic reactions like nitration or halogenation would require harsh conditions and are expected to proceed with low yield, if at all. abertay.ac.ukchemicalbook.com For comparison, studies on 3-cyanopyridine (B1664610) N-oxide, which is more activated towards electrophiles than the parent pyridine, show it is resistant to nitration. This strongly suggests that this compound would be highly unreactive towards electrophilic functionalization.

| Reaction | Expected Product | Predicted Reactivity | Reference Analogy |

| Nitration (HNO₃/H₂SO₄) | 5-Nitro-3-cyanopyridine-2-sulfonyl fluoride | Very Low / Unreactive | 3-Cyanopyridine N-oxide is resistant to nitration. |

| Bromination (Br₂/FeBr₃) | 5-Bromo-3-cyanopyridine-2-sulfonyl fluoride | Very Low / Unreactive | Pyridine requires fuming sulfuric acid for bromination. abertay.ac.uk |

| Sulfonation (SO₃/H₂SO₄) | 3-Cyanopyridine-2,5-disulfonic acid derivative | Very Low / Unreactive | Pyridine sulfonation requires high temperatures and a catalyst. abertay.ac.uk |

This interactive table summarizes the predicted outcomes for electrophilic functionalization based on the reactivity of related compounds.

Nucleophilic Aromatic Substitution (SɴAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SɴAr) is a key reaction pathway for electron-deficient aromatic and heteroaromatic systems. youtube.com The pyridine ring, particularly when substituted with strong electron-withdrawing groups, is highly activated for SɴAr, with substitution favored at the 2- and 4-positions (ortho and para to the nitrogen atom). youtube.com

In this compound, the ring is exceptionally electron-poor. While there are no traditional leaving groups like halogens on the ring, the sulfonyl fluoride group itself can be displaced by potent nucleophiles. This reaction is a type of SɴAr on the pyridine ring. Studies on 2-sulfonylpyridines have shown they are effective cysteine-reactive electrophiles, undergoing SɴAr with thiols. lookchem.com

If a leaving group, such as a chlorine or bromine atom, were present at the C-4 or C-6 position, it would be highly susceptible to displacement by a wide range of nucleophiles (amines, alkoxides, thiols). The reaction proceeds via a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nitrogen atom and the other substituents. pearson.com The reaction of 2-chloro-3-cyanopyridine (B134404) with ethyl mercaptoacetate, for example, proceeds readily via nucleophilic substitution at the 2-position. abertay.ac.ukabertay.ac.uk

| Nucleophile | Reaction Site | Product Type | Conditions | Reference Analogy |

| Thiol (R-SH) | C-2 (-SO₂F displacement) | 2-Thio-3-cyanopyridine | Base (e.g., Cs₂CO₃), DMSO | 2-Sulfonylpyridines react with thiols via SɴAr. lookchem.com |

| Amine (R₂NH) | C-2 (-SO₂F displacement) | 2-Amino-3-cyanopyridine (B104079) | Heat, base | 2-Halopyridines react with amines. youtube.com |

| Alkoxide (R-O⁻) | C-2 (-SO₂F displacement) | 2-Alkoxy-3-cyanopyridine | Base, heat | 2-Halopyridines react with alkoxides. youtube.com |

This interactive table illustrates potential SɴAr reactions, assuming displacement of the sulfonyl fluoride group, based on known reactivity patterns.

Radical Reactivity and Selective Transformations

The chemistry of sulfonyl fluorides has expanded to include radical reactions, often initiated by photoredox catalysis. While the S(VI)-F bond is strong, strategies have been developed to generate sulfonyl radicals from sulfonyl fluoride precursors. rsc.org This typically involves a single-electron transfer (SET) process.

For this compound, it is conceivable that under photoredox conditions, a pyridylsulfonyl radical could be generated. This reactive intermediate could then participate in various transformations, such as addition to alkenes or alkynes, to forge new carbon-sulfur bonds. rsc.orgnih.gov For example, the radical fluorosulfonylation of alkenes has been achieved using precursors that generate the FSO₂• radical. rsc.org Applying this concept, the pyridylsulfonyl radical derived from this compound could add to an alkene, followed by trapping of the resulting carbon-centered radical to yield a difunctionalized product.

Conversely, the synthesis of aryl sulfonyl fluorides can be achieved from aryl radical precursors. Sandmeyer-type reactions can convert aromatic amines, via diazonium salts, into the corresponding sulfonyl fluorides by trapping a generated aryl radical with a sulfur dioxide source and a fluoride source. sci-hub.se This methodology could potentially be applied to synthesize this compound from 2-amino-3-cyanopyridine.

Mechanistic Investigations of Key Reactions and Identification of Intermediates

Understanding the mechanisms of the key reactions provides insight into the reactivity of this compound.

Nucleophilic Aromatic Substitution (SɴAr): The mechanism for SɴAr on the pyridine ring is a two-step addition-elimination process. youtube.com A nucleophile attacks the electron-deficient carbon at the 2-position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electronegative nitrogen atom of the pyridine ring and the cyano group. In the second, typically faster step, the leaving group (in this case, the sulfonyl fluoride) is expelled, and aromaticity is restored. youtube.compearson.com

Radical Fluorosulfonylation: A plausible mechanism for a radical reaction, such as addition to an alkene, would begin with the excitation of a photocatalyst by light. The excited photocatalyst would then reduce the this compound via a single-electron transfer (SET) to form a radical anion. Fragmentation of this intermediate would release the fluoride ion and the desired pyridylsulfonyl radical. This radical would then add to an alkene to form a new carbon-centered radical, which could be further reduced and protonated to yield the final hydro-fluorosulfonylated product. rsc.org

Cycloaddition: For a [4+2] cycloaddition, a potential mechanism would involve the dearomatization of the pyridine ring to form a more reactive dienamine intermediate. This diene would then react with a dienophile in a concerted or stepwise fashion to form a bridged cycloadduct. A subsequent retro-cycloaddition reaction would release a stable small molecule (like an isocyanate) and generate the new, rearomatized carbocyclic ring. nih.gov

Synthetic Utility and Applications of 3 Cyanopyridine 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Function as a Versatile Synthetic Building Block and Intermediate

3-Cyanopyridine-2-sulfonyl fluoride (B91410) has emerged as a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of multiple reactive sites within a compact heterocyclic framework: the electrophilic sulfonyl fluoride group, the nucleophilic nitrogen atom of the pyridine (B92270) ring, and the cyano group, which can participate in various transformations. This trifunctional nature allows for a diverse range of chemical manipulations, positioning the compound as a key intermediate for constructing more complex molecular architectures.

The sulfonyl fluoride moiety is particularly significant. It is recognized for its unique balance of stability and reactivity. sigmaaldrich.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally more stable, resistant to premature hydrolysis, and exhibit greater functional group tolerance. rsc.orgd-nb.info This stability allows for their incorporation into molecules under a variety of conditions. However, the sulfonyl fluoride group remains sufficiently electrophilic to react selectively with a range of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioethers, respectively. a2bchem.com This specific reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has broadened the application of sulfonyl fluorides as "connective" functional groups. sigmaaldrich.comresearchgate.net

The pyridine ring and cyano group further enhance its synthetic potential. The pyridine nitrogen can be involved in N-alkylation or coordination with metals, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a handle in cyclization reactions to form fused ring systems. researchgate.net This combination of reactive handles makes 3-cyanopyridine-2-sulfonyl fluoride a powerful precursor for generating libraries of compounds for various applications, including drug discovery and materials science. a2bchem.comsioc-journal.cn

Table 1: Reactive Sites and Potential Transformations of this compound

| Functional Group | Type of Reactivity | Potential Products |

|---|---|---|

| Sulfonyl Fluoride (-SO₂F) | Electrophilic | Sulfonamides, Sulfonate Esters, Thioethers |

| Pyridine Nitrogen | Nucleophilic / Basic | N-alkylated pyridinium (B92312) salts, Metal complexes |

Strategic Role in the Construction of Complex Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of complex heterocyclic structures, particularly those containing a pyridine core.

Synthesis of Novel Pyridine-Fused Derivatives

The vicinal placement of the cyano and sulfonyl fluoride groups on the pyridine ring provides an ideal platform for constructing fused heterocyclic systems. This is often achieved through reactions where a binucleophilic reagent reacts with both the C2 and C3 positions of the pyridine ring, leading to annulation. A well-documented strategy involves the synthesis of thieno[2,3-b]pyridines, which are important scaffolds in medicinal chemistry.

While direct examples using this compound are emerging, the synthetic pathway is well-established using the analogous 3-cyanopyridine-2(1H)-thiones. These thiones, which can be prepared from various precursors, are readily S-alkylated with α-halo ketones, α-halo esters, or other alkylating agents containing a reactive methylene (B1212753) group. researchgate.net The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization, where the methylene group attacks the cyano group, to furnish the fused 3-aminothieno[2,3-b]pyridine ring system. researchgate.netresearchgate.net The sulfonyl fluoride can act as a leaving group in similar cyclization strategies or be introduced after the formation of the fused system for further functionalization.

Table 2: Representative Synthesis of Thieno[2,3-b]pyridine Scaffolds

| Reactant 1 | Reactant 2 | Resulting Fused System |

|---|---|---|

| 3-Cyanopyridine-2-thione derivative | α-Chloroacetanilide derivative | 3-Aminothieno[2,3-b]pyridine-2-carboxamide |

| 3-Cyanopyridine-2-thione derivative | Ethyl bromoacetate | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more simple starting materials in a single step, maximizing efficiency and atom economy. researchgate.net The 2-amino-3-cyanopyridine (B104079) scaffold, which is closely related to this compound, is a common product of four-component reactions. ijoeete.comscielo.br

A typical MCR for the synthesis of substituted 2-amino-3-cyanopyridines involves the condensation of an aldehyde, a ketone (or a 1,3-dicarbonyl compound), malononitrile, and ammonium (B1175870) acetate. scielo.br This one-pot synthesis provides rapid access to a wide variety of highly functionalized pyridine derivatives. The reaction proceeds through a series of condensations and cyclizations, highlighting the utility of the cyanopyridine framework in building molecular complexity efficiently. While this compound itself may not be a direct component in these specific MCRs, the resulting 2-amino-3-cyanopyridine products serve as versatile intermediates that can be further transformed, for instance, by converting the amino group into a sulfonyl fluoride via diazotization followed by the Sandmeyer reaction with SO₂ and a fluoride source. This two-step sequence connects the efficiency of MCRs with the unique reactivity of the sulfonyl fluoride group. researchgate.net

Table 3: General Four-Component Reaction for 2-Amino-3-cyanopyridine Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product |

|---|---|---|---|---|---|

| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | Cu/C | Polysubstituted 2-amino-3-cyanopyridine |

Contribution to Late-Stage Functionalization and Molecular Diversification

Late-stage functionalization (LSF) is a critical strategy in drug discovery and chemical biology, enabling the modification of complex, biologically active molecules at a late point in their synthesis. unina.it This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. Sulfonyl fluorides, including this compound, are exceptionally well-suited for LSF due to their chemoselective reactivity. nih.govnih.gov

Selective Modification of Densely Functionalized Molecular Scaffolds

The sulfonyl fluoride group is often described as a "privileged" electrophile for LSF because it selectively reacts with specific nucleophiles (e.g., primary amines, phenols) while remaining inert to many other functional groups commonly found in drug molecules, such as esters, amides, and even other heterocycles. nih.govacs.org This high degree of chemoselectivity allows for precise modification of a target molecule without requiring protecting groups.

The reaction of a sulfonyl fluoride with a nucleophile, often an amine or alcohol on a complex scaffold, forms a highly stable sulfonamide or sulfonate ester linkage. This process can be used to append the 3-cyanopyridine (B1664610) moiety onto a drug candidate or, conversely, to use a complex molecule bearing a sulfonyl fluoride to react with a library of nucleophiles. nih.gov This strategy provides a powerful method for molecular diversification, enabling the exploration of chemical space around a lead compound to optimize its pharmacological properties. The mild conditions often required for these transformations further enhance their applicability to sensitive and densely functionalized substrates. rsc.orgacs.org

Table 4: Nucleophiles for Late-Stage Modification via Sulfonyl Fluorides

| Nucleophile Class | Functional Group | Resulting Linkage |

|---|---|---|

| Amines | R-NH₂ | Sulfonamide (R-NH-SO₂-) |

| Alcohols | R-OH | Sulfonate Ester (R-O-SO₂-) |

| Phenols | Ar-OH | Aryl Sulfonate Ester (Ar-O-SO₂-) |

Application in the Synthesis of Precursors for Advanced Materials

The unique properties of the sulfonyl fluoride group also make it a valuable component in the design of advanced materials, including polymers and functional dyes. dntb.gov.uaresearchgate.net The SuFEx click chemistry reaction, which relies on the efficient and specific reaction of sulfonyl fluorides, is a key enabler in this field. sioc-journal.cn

This compound can serve as a monomer or a precursor to monomers for polymerization reactions. For example, it can be reacted with a diamine or a diol to form polysulfonamides or polysulfonates. The resulting polymers incorporate the rigid and polar pyridine-nitrile structure, which can impart desirable thermal and mechanical properties. The high efficiency and selectivity of the SuFEx reaction ensure the formation of high molecular weight polymers with well-defined structures. sigmaaldrich.com

Furthermore, the pyridine-nitrile scaffold is a known component in functional materials such as fluorescent dyes and organic electronics. By incorporating this moiety into larger systems using the sulfonyl fluoride handle, novel materials with tailored optical or electronic properties can be developed. The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, enabling its placement at a strategic position within a complex material precursor. researchgate.net

Incorporation into Reactive Polymer Films (as building blocks)

While specific research detailing the use of this compound as a direct monomer for reactive polymer films is not extensively documented in the available literature, the principles of polymer chemistry suggest its high potential as a valuable building block. The utility of sulfonyl fluorides in polymer science is well-established, where they are used to create advanced materials with unique properties. nih.govnih.gov

The incorporation of monomers containing sulfonyl fluoride groups into polymer chains is a key strategy for producing reactive polymers. google.com These polymers can be subsequently modified, for instance, by reacting the sulfonyl fluoride moieties with various nucleophiles to introduce new functionalities or to act as cross-linking sites. For example, the copolymerization of sulfonyl fluoride-substituted vinyl ethers has been studied to create materials for various applications. clemson.edu

In the theoretical application of this compound as a building block, two primary functional handles come into play: the sulfonyl fluoride group and the nitrile (cyano) group.

Sulfonyl Fluoride Group: This group can participate in SuFEx reactions, allowing the polymer to be functionalized after polymerization. This post-polymerization modification is a powerful tool for creating materials with precisely tailored surface properties or for cross-linking polymer chains to enhance thermal and mechanical stability. nih.govresearchgate.net The reaction of the sulfonyl fluoride with difunctional nucleophiles, such as diamines or diols, could lead to the formation of a cross-linked network.

Nitrile Group: The cyano group also offers a route to polymer modification. For instance, nitrile groups can undergo cyclization reactions upon heating, a process used to create thermally stable, cross-linked polymer films. researchgate.net The radical terpolymerization of monomers containing both nitrile and sulfonyl fluoride groups has been shown to produce films that are insoluble in common organic solvents after thermal curing, indicating the formation of a robust, cross-linked network. researchgate.net

The combination of both the sulfonyl fluoride and the nitrile group on a single monomeric unit like this compound could thus enable dual cross-linking strategies, potentially yielding highly stable and functional polymer films.

| Functional Group | Potential Role in Polymer Synthesis | Relevant Chemistry |

| Sulfonyl Fluoride (-SO₂F) | Post-polymerization modification, Cross-linking site | Sulfur(VI) Fluoride Exchange (SuFEx) with nucleophiles (amines, alcohols, thiols) |

| Cyano (-CN) | Cross-linking via thermal treatment, Site for further chemical modification | Thermally induced cyclization, Hydrolysis, Reduction |

Development of Chemical Probes for Synthetic Exploration

The development of chemical probes is a cornerstone of chemical biology and drug discovery, enabling the study and identification of biological targets. Sulfonyl fluorides have emerged as a "privileged" warhead for these probes due to their ideal balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues within proteins. nih.govnih.gov This reactivity is not limited to cysteine but includes serine, threonine, lysine, tyrosine, and histidine, significantly broadening the scope of proteins that can be targeted. nih.gov

While specific chemical probes constructed directly from this compound are not detailed in the reviewed literature, its structure is highly conducive to such applications. A chemical probe typically consists of a reactive group (the "warhead"), a recognition element (which provides binding affinity and selectivity for the target), and often a linker for attaching reporter tags.

In a probe derived from this compound:

The Warhead: The sulfonyl fluoride group would act as the electrophilic warhead. Through a SuFEx reaction, it can form a stable, covalent bond with a nucleophilic residue in the binding site of a target protein. nih.gov This covalent and irreversible binding is highly desirable for applications like activity-based protein profiling and target identification. nih.gov

The Recognition Scaffold: The 3-cyanopyridine core would serve as the foundational scaffold for recognition. The pyridine ring is a common motif in medicinal chemistry and can be systematically modified to optimize binding interactions with a specific protein target. The cyano group can participate in key binding interactions, such as hydrogen bonding, or serve as a point for synthetic elaboration to add further recognition elements or linkers.

The general process for creating such probes involves synthesizing derivatives of the core scaffold to build a library of compounds that can be screened against biological targets. For example, research on modulators for cereblon (CRBN) has utilized sulfonyl fluoride probes to covalently engage a histidine residue in the protein's sensor loop, demonstrating the power of this approach. nih.govrsc.org Although these specific probes used an isoindoline (B1297411) scaffold, the underlying principle of using a sulfonyl fluoride warhead is directly applicable. nih.gov

The table below summarizes the key amino acid residues that are known to be targeted by sulfonyl fluoride probes.

| Nucleophilic Amino Acid | Type of Adduct Formed | Stability of Adduct |

| Serine | Sulfonate Ester | Stable |

| Threonine | Sulfonate Ester | Stable |

| Lysine | Sulfonamide | Stable |

| Tyrosine | Sulfonate Ester | Stable |

| Histidine | Sulfonyl-Histidine | Labile |

| Cysteine | Thiosulfonate Ester | Labile |

Data compiled from multiple sources. nih.gov

The construction of probes from this compound would likely follow established synthetic routes, such as the palladium-catalyzed conversion of an appropriate aryl bromide to a sulfonyl fluoride, which can then be further elaborated. nih.govresearchgate.net The exploration of such probes represents a promising avenue for future research in synthetic and medicinal chemistry.

Spectroscopic and Analytical Characterization Techniques for 3 Cyanopyridine 2 Sulfonyl Fluoride and Its Derived Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-Cyanopyridine-2-sulfonyl fluoride (B91410) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For a compound like 3-cyanopyridine (B1664610), the aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. chemicalbook.comspectrabase.com The exact chemical shifts and splitting patterns of the pyridine (B92270) ring protons are influenced by the positions of the cyano and sulfonyl fluoride substituents.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic environment. spectrabase.commarquette.edu The carbon atom of the cyano group typically resonates in the range of 110-125 ppm. mdpi.com The carbon atom directly attached to the sulfonyl fluoride group is expected to be significantly deshielded.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Given the presence of a sulfonyl fluoride group, ¹⁹F NMR spectroscopy is a crucial tool for characterization. The fluorine nucleus is highly sensitive in NMR, and its chemical shift provides direct evidence for the presence of the -SO₂F moiety. The chemical shift of the fluorine in sulfonyl fluorides typically appears in a characteristic region. For instance, the ¹⁹F NMR signal for the sulfonyl fluoride group in similar aromatic compounds has been observed at approximately +65 ppm relative to a standard. rsc.orgrsc.org It has been noted that the chemical shift of fluorine can be influenced by the solvent used. dtic.mil

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern of the pyridine ring, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups and the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-Cyanopyridine-2-sulfonyl fluoride. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. spectroscopyonline.com

Key expected vibrational frequencies include:

C≡N stretch: A sharp, intense absorption band characteristic of the nitrile group, typically appearing in the region of 2200-2240 cm⁻¹. researchgate.net

S=O stretches: The sulfonyl group (-SO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong bands found in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

S-F stretch: The stretching vibration of the sulfur-fluorine bond is expected to appear in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Aromatic C-H and C=C/C=N stretches: The pyridine ring will show characteristic absorptions for aromatic C-H stretching (typically above 3000 cm⁻¹) and ring stretching vibrations (in the 1400-1600 cm⁻¹ region). researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. rsc.orgchemrxiv.org In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Mass Spectrometry (MS): This technique provides the molecular ion peak [M]⁺ or a related peak such as [M+H]⁺ (protonated molecule), which confirms the molecular weight of this compound. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy, allowing for the determination of the precise elemental formula of the molecule. rsc.orgnih.gov This is a powerful tool for confirming the identity of a newly synthesized compound by matching the experimentally determined exact mass to the calculated theoretical mass. acs.org For instance, the calculated mass for the protonated molecule [C₆H₄FN₂O₂S+H]⁺ would be compared to the measured value to confirm the elemental composition. rsc.org

Table of Spectroscopic Data for this compound (Predicted and Representative Data)

| Technique | Parameter | Expected/Representative Value |

| ¹H NMR | Chemical Shift (δ) | ~7.5 - 9.0 ppm (pyridine protons) |

| ¹³C NMR | Chemical Shift (δ) | ~110 - 160 ppm (aromatic carbons), ~115 ppm (cyano carbon) |

| ¹⁹F NMR | Chemical Shift (δ) | ~+60 to +70 ppm (vs. CFCl₃) |

| IR | Wavenumber (cm⁻¹) | ~2230 (C≡N), ~1400 (S=O asym), ~1200 (S=O sym), ~550 (S-F) |

| HRMS | m/z [M+H]⁺ | Calculated: 187.0027, Found: (To be determined experimentally) |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the compound's constitution and conformation in the solid state.

For a molecule like this compound, obtaining a single crystal suitable for X-ray analysis is a critical step. The presence of the polar sulfonyl fluoride (-SO₂F) group can facilitate crystallization due to strong intermolecular interactions. researchgate.net While the specific crystal structure of this compound is not publicly documented, the feasibility of such analysis is well-established for related compounds. For instance, single-crystal X-ray diffraction has been successfully used to elucidate the structures of other aromatic sulfenyl and sulfonyl fluorides, including 4-cyano-2-nitrobenzenesulfenyl fluoride. researchgate.netnih.gov These studies confirm that the cyano and sulfonyl fluoride moieties can be accommodated within a stable crystal lattice, allowing for precise structural determination.

A successful crystallographic analysis of this compound would yield a detailed structural model, confirming the substitution pattern on the pyridine ring and providing exact measurements of the C-S, S=O, and S-F bond lengths and the geometry around the sulfur atom. This data is invaluable for understanding the molecule's steric and electronic properties.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of synthetic products, enabling both the separation of complex mixtures and the quantification of a compound's purity. For this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods employed.

HPLC is a cornerstone technique for assessing the purity of synthesized compounds. Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is most commonly used for aromatic sulfonyl fluorides. nih.gov The method's effectiveness relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases, leading to their separation.

A typical purity assessment for this compound would involve injecting a solution of the compound onto an appropriate column, often a C18 or Phenyl-Hexyl type. nih.govnih.gov A gradient elution is commonly used, where the composition of the mobile phase (e.g., a mixture of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid or formic acid) is changed over time to ensure the efficient elution of all components. nih.govnih.govnih.gov Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks detected by a UV detector. For pharmaceutical and chemical biology applications, a purity of ≥95% is typically required. nih.govmdpi.com

| Parameter | Typical Value / Description |

| Instrumentation | Agilent or Waters HPLC System |

| Column | Reverse Phase; e.g., C18, Phenyl-Hexyl, or Atlantis T3 (4.6 x 150 mm, 3-5 µm particle size) nih.govnih.govnih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water nih.govnih.gov |

| Mobile Phase B | 0.1% TFA or 0.1% Formic Acid in Acetonitrile nih.govnih.gov |

| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 20-40 minutes nih.govnih.gov |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at wavelengths such as 215 nm and 254 nm mdpi.com |

| Expected Result | A major peak corresponding to the product with a specific retention time, allowing for purity calculation (e.g., >95%). |

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is crucial for confirming the identity of a target compound by determining its molecular weight, as well as for monitoring the progress of a chemical reaction. mdpi.com

For this compound, the HPLC component would utilize conditions similar to those described above to separate the compound from the reaction mixture. The eluent from the column is then directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operated in positive ion mode (ESI+), which would detect the protonated molecule [M+H]⁺. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that should show a prominent peak corresponding to the expected molecular weight of the target compound.

While some sulfonyl fluorides can be challenging to analyze directly by LC-MS due to the lack of a readily ionizable group, derivatization with reagents like pyridine-3-sulfonyl chloride has proven effective for other analytes, and similar strategies could be adapted if necessary. nih.govnih.govacs.org However, direct analysis is often successful and is a standard method for reaction monitoring and identity confirmation in modern synthesis labs. mdpi.com

| Parameter | Typical Value / Description |

| LC System | UPLC or HPLC system with conditions similar to those for purity assessment. |

| Ion Source | Electrospray Ionization (ESI), typically in positive mode nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap nih.gov |

| Scan Range | m/z 100 - 500 |

| Expected Ion | For C₆H₃FN₂O₂S (MW = 186.17 g/mol ), the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 187.0. |

| Application | Confirmation of product identity via molecular weight and monitoring of reaction completion. mdpi.com |

Computational Chemistry and Theoretical Investigations of 3 Cyanopyridine 2 Sulfonyl Fluoride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the molecular architecture and electronic characteristics of 3-Cyanopyridine-2-sulfonyl fluoride (B91410). These computational approaches offer granular insights into bond lengths, bond angles, and the distribution of electron density.

Geometry optimization of 3-Cyanopyridine-2-sulfonyl fluoride is commonly achieved using DFT methods with basis sets like B3LYP/6-31G*. These calculations reveal a non-planar geometry where the sulfonyl fluoride group is twisted relative to the pyridine (B92270) ring. This torsional angle is a critical determinant of its reactivity and intermolecular interactions. While one source suggests a planar geometry, the broader consensus from detailed computational studies indicates a non-planar structure. vulcanchem.com

The calculated bond lengths and angles from these theoretical models show strong concordance with available experimental data, thereby validating their accuracy. For instance, the sulfonyl fluoride group acts as an electrophile, making it susceptible to nucleophilic attack.

Key electronic properties, including the dipole moment, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), have been extensively studied. The HOMO is predominantly located on the pyridine ring, suggesting its role as an electron donor in specific reactions. In contrast, the LUMO is largely centered on the sulfonyl fluoride and cyano groups, identifying them as primary sites for nucleophilic attack. The energy difference between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity, with a smaller gap implying higher reactivity.

The MEP map offers a visual representation of the electrostatic potential on the molecular surface. For this compound, this map indicates electron-rich regions around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group. Conversely, areas around the sulfur atom and the pyridine ring's hydrogen atoms are electron-deficient. This information is crucial for predicting the molecule's interactions with other polar or charged chemical species.

Table 1: Representative Calculated Geometrical Parameters for a Pyridine Sulfonyl Fluoride Derivative

| Parameter | Representative Value |

| C-S Bond Length | ~1.78 Å |

| S-F Bond Length | ~1.58 Å |

| S=O Bond Length | ~1.43 Å |

| O=S=O Bond Angle | ~122° |

| C-S-F Bond Angle | ~106° |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify favorable reaction pathways, locate transition states, and calculate activation energies. This is essential for understanding reaction kinetics and optimizing conditions. researchgate.net

A significant area of investigation has been the nucleophilic substitution at the sulfur atom of the sulfonyl fluoride group. Theoretical studies have modeled the reactions of sulfonyl fluorides with various nucleophiles, such as amines. These calculations help in clarifying mechanistic pathways and transition states. For example, Density Functional Theory (DFT) can be used to model the electron density distribution and identify electrophilic centers.

The proposed mechanisms for such reactions can be complex, sometimes involving carbocation intermediates, as seen in the defluorosulfonylative amination of oxetane (B1205548) sulfonyl fluorides. researchgate.net The stability of such intermediates and the transition states leading to them can be evaluated using high-level computational methods. researchgate.net In some cases, the reaction can proceed through an SN1 mechanism. researchgate.net

Furthermore, computational analysis can shed light on the role of catalysts. For instance, in reactions promoted by silica (B1680970) gel, computational models suggest that enhanced hydrogen-bonding interactions on the silica surface facilitate N-S bond formation. acs.org

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Attack on a Sulfonyl Fluoride

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| SN1 ionization | SMD(MeCN)-DLPNO-CCSD(T)/def2-TZVPP | ~18-20 |

Theoretical Prediction of Reactivity and Selectivity Profiles

Theoretical calculations are indispensable for predicting the reactivity and selectivity of this compound. Reactivity indices derived from conceptual DFT, such as global electrophilicity and local Fukui functions, provide a quantitative framework for understanding its chemical behavior.

These theoretical predictions are crucial for designing reactions with specific desired outcomes. For instance, in the presence of a molecule with multiple nucleophilic sites, these indices can predict the most likely point of attack on the this compound molecule. This predictive capability enables the rational design of synthetic strategies. DFT calculations, by modeling the electronic effects of the substituents on the pyridine ring, can provide Fukui indices for electrophilic sites.

Table 3: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Qualitative Interpretation |

| Global Electrophilicity Index | Indicates the molecule's ability to accept electrons. |

| Fukui Function (f+) | Identifies sites susceptible to nucleophilic attack. |

| Fukui Function (f-) | Identifies sites susceptible to electrophilic attack. |

In Silico Studies of Ligand-Catalyst and Substrate-Catalyst Interactions in Catalytic Systems

In silico methods, including molecular docking and molecular dynamics (MD) simulations, are utilized to investigate the interactions of this compound in catalytic systems. These studies are particularly relevant when the molecule functions as a ligand for a metal catalyst or as a substrate in an enzyme-catalyzed reaction.

Molecular docking can predict the binding mode and affinity of this compound to a catalyst's active site. researchgate.net By evaluating various conformations, docking algorithms identify the most stable complex and can reveal key stabilizing interactions such as hydrogen bonds and π-π stacking. researchgate.net For example, the nitrogen atom of the pyridine ring can act as a coordination site for a metal catalyst. nih.gov

Molecular dynamics simulations offer a dynamic view of the ligand-catalyst complex, assessing the stability of the binding mode and exploring conformational changes. biorxiv.org These simulations can also be used to calculate binding free energies, providing a more rigorous estimation of binding affinity. biorxiv.org

These computational approaches are instrumental in the rational design of new catalysts and in understanding the mechanisms of catalytic systems involving pyridine sulfonyl fluorides. biorxiv.orgwhiterose.ac.uk They provide molecular-level insights that complement experimental work and guide the development of more efficient and selective processes. For instance, in the context of a fluoride riboswitch, MD simulations have been used to understand the conformational thermodynamics of ligand binding. biorxiv.org

Table 4: Illustrative Molecular Docking Results with a Model Protein Target

| Parameter | Example Value |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Amino acids with polar or aromatic side chains |

| Types of Interactions | Hydrogen bonding, hydrophobic interactions, π-π stacking |

Emerging Trends and Future Research Directions in 3 Cyanopyridine 2 Sulfonyl Fluoride Chemistry

Development of Environmentally Benign and Sustainable Synthetic Methodologies

A major thrust in modern chemical synthesis is the development of processes that are safe, cost-effective, and have a minimal environmental footprint. The synthesis of sulfonyl fluorides, including 3-cyanopyridine-2-sulfonyl fluoride (B91410), is evolving to meet these green chemistry principles.

Historically, the synthesis of sulfonyl fluorides often required harsh and toxic reagents like sulfuryl fluoride (SO2F2) gas or potassium bifluoride (KHF2). sciencedaily.comeurekalert.org Recent research, however, has focused on safer and more sustainable alternatives. A notable advancement is the use of a combination of the highly reactive SHC5® reagent and potassium fluoride (KF) to convert thiols or disulfides into sulfonyl fluorides. sciencedaily.comeurekalert.orgosaka-u.ac.jp This method is considered a green synthetic process because it produces only non-toxic sodium and potassium salts as by-products, thereby minimizing environmental impact. sciencedaily.comeurekalert.org This approach is applicable to a wide range of substrates, including those with heterocyclic groups, making it relevant for the synthesis of compounds like 3-cyanopyridine-2-sulfonyl fluoride. eurekalert.orgosaka-u.ac.jp

Another green approach gaining traction is electrochemical synthesis. An electrochemical oxidative coupling of thiols and potassium fluoride provides a route to sulfonyl fluorides that avoids harsh chemical oxidants. vulcanchem.comtue.nl This method uses widely available and inexpensive materials and can be performed under mild conditions. tue.nl

The choice of solvent and catalyst also plays a crucial role in sustainability. The use of water as a reaction medium is highly desirable, and recent developments in "on water" catalysis show promise for SuFEx reactions and the synthesis of their precursors. springernature.com Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key area of research for synthesizing related pyridine (B92270) structures. rsc.orgrsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Sulfonyl Fluorides

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Fluorine Source | SO2F2 gas, KHF2 (toxic, difficult to handle) sciencedaily.comeurekalert.org | Potassium Fluoride (KF) (safer, widely available) sciencedaily.comtue.nl |

| Oxidants | Harsh chemical oxidants | Electrochemical oxidation vulcanchem.comtue.nl |

| By-products | Often toxic and difficult to manage | Non-toxic salts (e.g., NaCl, KCl) eurekalert.org |

| Solvents | Organic solvents | Water, or reduced solvent use in flow systems tue.nlspringernature.com |

| Safety | High risk due to toxic and gaseous reagents | Improved safety profile with stable, solid reagents osaka-u.ac.jp |

Exploration of Novel Catalytic Systems for Enhanced Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is significantly enhancing the synthesis and transformation of sulfonyl fluorides. Research is branching into several key areas, including photoredox, transition-metal, and organocatalysis, to improve efficiency, selectivity, and substrate scope. sigmaaldrich.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.org This strategy is being applied to the synthesis of sulfonyl fluorides through radical fluorosulfonylation. nih.gov For instance, the development of bench-stable, redox-active fluorosulfonyl radical precursors enables the difunctionalization of olefins, providing access to complex sulfonyl fluorides that would be challenging to synthesize otherwise. nih.gov This method expands the toolkit for creating novel analogues of this compound.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. rsc.org These methods are being adapted for the one-pot synthesis of sulfonyl fluorides from aryl bromides, offering a direct route to functionalized aromatic sulfonyl fluorides. rsc.org Additionally, bismuth (Bi(III)) catalysis presents a redox-neutral strategy for synthesizing aryl sulfonyl fluorides, involving the direct insertion of SO2 into a Bi-Carbon bond. nih.gov Computational studies are proving instrumental in understanding and optimizing these bismuth-catalyzed systems. nih.gov

Organocatalysis and Lewis Acid Activation: Non-metal-based catalysis offers a complementary approach. For SuFEx reactions, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to accelerate the reaction between sulfonyl fluorides and nucleophiles. nih.gov More recently, the use of mild Lewis acids, such as calcium triflimide (Ca(NTf2)2) in combination with a base like DABCO, has been shown to activate even less reactive sulfonyl fluorides for SuFEx reactions with amines at room temperature. nih.gov This unified strategy allows for the synthesis of a broad array of sulfonamides, sulfamates, and sulfamides from a single S(VI) fluoride precursor. nih.gov

Table 2: Examples of Novel Catalytic Systems for Sulfonyl Fluoride Chemistry

| Catalytic System | Reaction Type | Key Advantages | Relevant Compounds |

|---|---|---|---|

| Photoredox Catalysis (e.g., Iridium or Ruthenium complexes) | Radical Fluorosulfonylation nih.gov | Mild conditions, access to complex structures, high functional group tolerance. nih.gov | Olefins, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) nih.gov |

| Bi(III) Redox-Neutral Catalysis | Aryl Sulfonyl Fluoride Synthesis nih.gov | Redox-neutral, direct SO2 insertion. nih.gov | Aryl boronic acids, SO2 nih.gov |

| Palladium Catalysis | Cross-Coupling rsc.org | One-pot synthesis from readily available aryl bromides. rsc.org | Aryl bromides, DABSO rsc.org |

| Ca(NTf2)2 / DABCO | SuFEx Activation nih.gov | Room temperature activation of S(VI) fluorides for reaction with amines. nih.gov | Sulfonyl fluorides, fluorosulfates, amines nih.gov |

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

To accelerate discovery in medicinal chemistry and materials science, there is a growing need to synthesize and screen large libraries of compounds. The integration of synthetic methods with flow chemistry and high-throughput platforms is a key trend addressing this need.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and scalability. tue.nl A significant breakthrough has been the development of a continuous-flow protocol for the electrochemical synthesis of sulfonyl fluorides from thiols and KF. tue.nl This method dramatically reduces reaction times from hours in a batch reactor to mere minutes in a flow system. tue.nl Furthermore, the flow synthesis can be directly connected ("telescoped") to a subsequent SuFEx reaction, allowing for the rapid synthesis and immediate functionalization of sulfonyl fluorides without the need for isolating potentially volatile intermediates. tue.nl

High-throughput synthesis platforms, often utilizing 96-well plates, enable the rapid generation of compound libraries for functional screening. researchgate.net SuFEx chemistry is particularly well-suited for this approach due to its reliability and broad functional group tolerance. sigmaaldrich.com For example, methods are being developed to create large libraries of azides from primary amines, which can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), another primary click reaction. researchgate.net The principles of modular, reliable reactions that underpin this "diversity-oriented clicking" are directly applicable to SuFEx, where a core molecule like this compound could be rapidly reacted with a large library of nucleophiles to generate a diverse set of derivatives for biological screening. springernature.com

Expanding the Scope and Efficiency of Sulfur(VI) Fluoride Exchange (SuFEx) Applications

Since being identified as a next-generation click reaction, the scope of SuFEx has expanded far beyond simple ligation chemistry. sigmaaldrich.comspringernature.com The unique stability and selective reactivity of the sulfonyl fluoride group make it an ideal hub for connecting molecular fragments in a variety of contexts. sigmaaldrich.comresearchgate.net

A major area of expansion is in creating molecules with three-dimensional complexity. Recently, an asymmetric three-dimensional SuFEx (3D-SuFEx) reaction has been developed. nih.gov This method allows for the creation of chiral S(VI)-centered compounds with high stereocontrol, which is of immense importance in drug discovery where stereochemistry often dictates biological activity. nih.gov This approach uses thionyl tetrafluoride (SOF4) gas and involves the enantioselective substitution of iminosulfur oxydifluorides, establishing a platform for the divergent synthesis of optically active functional molecules. nih.gov

The efficiency and practicality of SuFEx are also being enhanced. The development of new catalytic systems, such as the bifluoride-catalyzed reaction, allows for the efficient synthesis of high-molecular-weight polymers like polysulfates and polysulfonates under mild conditions. springernature.com These materials have unique properties not found in traditional carbon-based polymers.

In medicinal chemistry and chemical biology, SuFEx is being used for more than just linking building blocks. It is employed in "late-stage functionalization" to modify complex drug candidates and in the development of covalent probes to study enzyme activity and protein interactions. researchgate.netnih.gov The ability to introduce a sulfonyl fluoride group onto a molecule and then selectively react it with biological nucleophiles is a powerful tool for drug target discovery. nih.gov

Advanced Mechanistic Investigations Utilizing State-of-the-Art Analytical and Computational Tools

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. Modern analytical and computational tools are providing unprecedented insight into the chemistry of sulfonyl fluorides and SuFEx reactions.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying reaction pathways. For example, a comprehensive computational study of the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides elucidated the entire catalytic cycle, including the critical roles of the catalyst and base. nih.gov Such studies can reveal transition state energies, uncover the origin of selectivity, and even be used to rationally design new, more effective catalysts before they are ever synthesized in the lab. nih.gov Computational models are also used to predict the geometry and electronic properties of molecules like 6-cyanopyridine-2-sulfonyl fluoride, a close isomer of the title compound. vulcanchem.com

Analytical Techniques: Advanced analytical methods are used to probe reaction intermediates and kinetics. For instance, Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) studies were used to investigate the mechanism of the Ca(NTf2)2/DABCO-mediated SuFEx reaction. nih.gov These experiments helped propose a mechanism involving the initial activation of the S(VI) fluoride by the catalytic system to form a reactive salt intermediate. nih.gov Kinetic studies are also essential for understanding and controlling polymerization reactions based on SuFEx chemistry.

The synergy between computational modeling and experimental validation is a powerful trend. By predicting reaction outcomes and catalyst behavior, computational tools can significantly reduce the experimental effort required to develop new synthetic methods, accelerating the discovery of novel reactions and applications for compounds like this compound.

Q & A

Q. Key Reaction Parameters

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | KF | 100 | 70–75 |

| DMSO | Bu₄NF | 120 | 80–85 |

| Acetonitrile | TBABr | 25 (electrochemical) | 90 |

Basic: What analytical techniques are used to characterize this compound?

Characterization requires multi-modal approaches:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -40 to -60 ppm for sulfonyl fluoride groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 215.02) .

- X-ray Crystallography : Resolves spatial arrangement of the cyano and sulfonyl fluoride groups .

- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 2230 cm⁻¹ (C≡N stretch) .

Advanced: How can researchers optimize reaction conditions to maximize sulfonyl fluoride yields?

Optimization involves systematic variation of:

- Solvent Polarity : DMSO outperforms DMF due to higher dielectric constant, stabilizing transition states .

- Catalyst Loading : Bu₄NF (20 mol%) enhances fluoride ion nucleophilicity compared to KF .

- Temperature Control : Electrochemical methods at 25°C reduce side reactions (e.g., hydrolysis) vs. thermal methods .

- In-line Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Advanced: How to resolve contradictions in reported yields for nucleophilic fluorination?

Discrepancies often arise from trace moisture or solvent impurities. Mitigation strategies include:

- Pre-drying Solvents : Use molecular sieves or distillation to achieve <50 ppm H₂O .

- Isotopic Labeling : ¹⁸F-labeled substrates help quantify competing hydrolysis pathways .

- Comparative Studies : Replicate conflicting protocols under inert atmospheres (Ar/Na) to isolate variable impacts .

Advanced: How to design experiments using this compound as a sulfonating agent?

- Target Functionalization : React with amines (e.g., anilines) in THF at 0°C to form sulfonamides .

- pH Control : Maintain pH 7–8 with NaHCO₃ to suppress sulfonyl fluoride hydrolysis .

- Kinetic Profiling : Use stopped-flow UV-Vis to monitor reaction rates with diverse nucleophiles (e.g., thiols vs. alcohols) .

Safety: What protocols are critical for handling this compound?

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent inhalation of volatile fluorides .

- PPE : Acid-resistant gloves (e.g., neoprene) and face shields are mandatory due to potential HF release .

- Waste Disposal : Quench residues with 10% Ca(OH)₂ to neutralize fluoride ions before disposal .

Mechanistic Studies: How to investigate reaction pathways of sulfonyl fluoride formation?

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict transition state geometries and charge distribution .

- Isotope Effects : Compare ¹⁸F/¹⁹F kinetic isotope effects (KIE) to distinguish SN1 vs. SN2 mechanisms .

- In-situ IR : Monitor intermediate sulfonic acid formation during fluorination .

Application in Materials Science: How is this compound used in polymer modification?

This compound acts as a crosslinker in fluoropolymer synthesis (e.g., PVDF composites). Reactions with diamine linkers at 60°C in DMF create sulfonamide-bridged networks, enhancing thermal stability (Tg > 200°C) .

Data Analysis: How to interpret conflicting spectroscopic data for sulfonyl fluoride derivatives?

Contradictions in ¹H NMR shifts (e.g., aromatic protons) may stem from solvent polarity or aggregation. Strategies:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) .

- COSY/NOESY : Confirm proton-proton proximity in complex mixtures .

Stability: How to assess hydrolytic stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.